molecular formula C5H3FN2O4S B13260760 6-Nitropyridine-3-sulfonyl fluoride

6-Nitropyridine-3-sulfonyl fluoride

Cat. No.: B13260760
M. Wt: 206.15 g/mol
InChI Key: FAURVWBGSNUYJN-UHFFFAOYSA-N
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Description

6-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₃FN₂O₄S. It is a derivative of pyridine, characterized by the presence of a nitro group at the 6-position and a sulfonyl fluoride group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 6-nitropyridine-3-sulfonic acid with a fluorinating agent such as sulfuryl fluoride (SO₂F₂) under controlled conditions . This reaction can be carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of 6-Nitropyridine-3-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

6-Nitropyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, alcohols, and bases (e.g., triethylamine) are commonly used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Amino derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of 6-Nitropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit the enzyme’s activity, making the compound a valuable tool for studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitropyridine-3-sulfonyl fluoride is unique due to the combination of the nitro group and the sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis, chemical biology, and materials science .

Properties

Molecular Formula

C5H3FN2O4S

Molecular Weight

206.15 g/mol

IUPAC Name

6-nitropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H

InChI Key

FAURVWBGSNUYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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